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Compound of Interest

Compound Name: 1-Amino-3-iodonaphthalene

CAS No.: 90841-85-3

Cat. No.: B1629158

Get Quote

Introduction & Structural Context
1-Amino-3-iodonaphthalene (also known as 3-iodonaphthalen-1-amine) is a critical

bifunctional intermediate. Its utility stems from the orthogonal reactivity of the amino group

(nucleophilic) and the iodo substituent (electrophilic).

Chemical Formula: C

H

IN[1]

Molecular Weight: 269.08 g/mol [1]

Key Challenge: Distinguishing the 1,3-isomer from the more common 1,4-isomer (formed via

direct iodination of 1-naphthylamine) and the 1,2-isomer (ortho-substituted).

Synthesis Route: Unlike the 1,4-isomer, the 1,3-isomer is typically accessed via the

reduction of 3-iodo-1-nitronaphthalene or through Sandmeyer reactions on 1,3-
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diaminonaphthalene, ensuring the meta relationship between the nitrogen and iodine atoms

on the same ring.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the halogenation pattern and

molecular weight.

Ionization & Fragmentation Pattern (EI, 70 eV)
The Electron Impact (EI) spectrum is dominated by the stability of the naphthalene core and

the lability of the carbon-iodine bond.

m/z (Mass-to-
Charge)

Relative
Abundance (%)

Assignment Mechanistic Insight

269 100 (Base Peak) [M]⁺

Molecular ion. High

stability due to

aromatic system.

142 ~40-60 [M – I]⁺

Loss of Iodine radical

(I•, 127 Da).

Formation of the 1-

aminonaphthyl cation.

127 ~10-20 [I]⁺ Iodine cation.

115 ~15-25 [M – I – HCN]⁺

Loss of HCN (27 Da)

from the amino group

after deiodination.

Characteristic of

aromatic amines.

134.5 < 5 [M]²⁺

Doubly charged

molecular ion (rare but

possible in fused

rings).

Fragmentation Pathway Visualization
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The following diagram illustrates the logical fragmentation sequence observed in EI-MS.
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Figure 1: Proposed fragmentation pathway for 1-Amino-3-iodonaphthalene.

Infrared Spectroscopy (IR)
IR analysis confirms the presence of the primary amine and the aromatic iodide. The

substitution pattern (1,3-disubstituted) can be inferred from the out-of-plane (OOP) bending

vibrations.
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Frequency (cm⁻¹) Intensity Assignment Notes

3450, 3360 Medium N-H Stretch

Characteristic doublet

for primary amines (-

NH₂).

3050 Weak C-H Stretch (Ar)
Aromatic C-H

stretching vibrations.

1620 Strong N-H Bend
Scissoring vibration of

the NH₂ group.

1590, 1500 Strong C=C Stretch
Naphthalene ring

skeletal vibrations.

1280 Medium C-N Stretch Aryl C-N stretching.

760-800 Strong C-H OOP Bend

Indicative of 1,2,3-

trisubstituted ring

pattern (H2, H4).

580-600 Medium C-I Stretch

Characteristic Carbon-

Iodine stretch (often

obscured but distinct

in fingerprint).

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing the 1,3-isomer from the 1,4-isomer. The key

differentiator is the coupling pattern of the protons on the substituted ring.

¹H NMR (Proton) Data (400 MHz, DMSO-d₆)
Solvent Effect: DMSO-d₆ is preferred to observe the exchangeable NH₂ protons.

Isomer Logic: In the 1,3-isomer, the protons at positions 2 and 4 are meta to each other. H-2

is flanked by the Amino (EDG) and Iodo (EWG) groups.
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Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Structural
Logic

7.85 Doublet (d) 1H J ≈ 8.0 H-5

Peri-proton,

deshielded by

ring current.

7.70 Doublet (d) 1H J ≈ 8.0 H-8 Peri-proton.

7.65 Doublet (d) 1H J ≈ 2.0 H-4

Meta-

coupling to H-

2. Para to

Amino group

(shielded

relative to

naphthalene).

7.40 - 7.50 Multiplet (m) 2H - H-6, H-7
Distal ring

protons.

7.25 Doublet (d) 1H J ≈ 2.0 H-2

Diagnostic

Peak.Meta-

coupling to H-

4. Located

between NH₂

and I.

Shielded by

ortho-NH₂.

5.80 Broad Singlet 2H - -NH₂

Exchangeabl

e protons.

Chemical

shift varies

with

concentration

/solvent.

Critical Distinction:
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1,3-Isomer: H-2 and H-4 appear as meta-coupled doublets (J ~2 Hz).

1,4-Isomer: H-2 and H-3 appear as ortho-coupled doublets (J ~8 Hz).

¹³C NMR (Carbon) Data (100 MHz, DMSO-d₆)
The Carbon-13 spectrum exhibits the "Heavy Atom Effect" where the carbon attached to Iodine

is significantly upfield.

Shift (δ, ppm) Assignment Electronic Effect

146.5 C-1 (C-NH₂)

Deshielded by the strong

electronegativity/resonance of

Nitrogen.

136.0 C-4a
Quaternary bridgehead

carbon.

128.5 C-5 Aromatic CH.

126.0 - 127.0 C-6, C-7, C-8 Aromatic CH.

122.0 C-8a
Quaternary bridgehead

carbon.

118.5 C-4
Shielded by resonance from

para-NH₂.

112.0 C-2 Ortho to NH₂, shielded.

96.5 C-3 (C-I)

Diagnostic Peak. Significantly

shielded (upfield) due to the

heavy atom effect of Iodine.

Experimental Workflow & Synthesis Context
Understanding the synthesis is crucial for interpreting impurity peaks (e.g., residual nitro

compounds).
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1-Nitro-3-iodonaphthalene

(Check IR: 582 cm-1)

Step 2: Reduction
(Fe/HCl or SnCl2)

Nitro Reduction

Product:
1-Amino-3-iodonaphthalene
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Figure 2: Synthetic route highlighting the nitro-intermediate often used to access the 1,3-

substitution pattern.
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of Chemistry, 14(3), 1323-1328, 2002. Describes the synthesis and IR characterization (C-I

stretch at 582 cm⁻¹) of the 1-nitro-3-iodonaphthalene intermediate.

General Spectroscopic Data for Naphthalenes: Pretsch, E., Bühlmann, P., & Badertscher, M.

Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Authoritative source for substituent additivity rules used to verify the chemical shifts of H-2

and H-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629158?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

